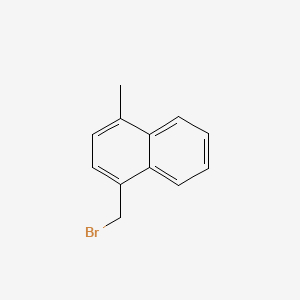

1-(Bromomethyl)-4-methylnaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 278616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-4-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKCVSUVCPKNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80313928 | |

| Record name | 1-(bromomethyl)-4-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41791-10-0 | |

| Record name | NSC278616 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(bromomethyl)-4-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(Bromomethyl)-4-methylnaphthalene: A Technical Guide for Advanced Research

This guide provides an in-depth technical overview for the synthesis of 1-(bromomethyl)-4-methylnaphthalene, a key intermediate in the development of pharmaceuticals and advanced materials.[1] Moving beyond a simple recitation of steps, this document elucidates the underlying principles of the synthetic strategy, focusing on the rationale behind procedural choices to ensure both high yield and purity. It is designed for researchers, chemists, and drug development professionals who require a robust and reproducible protocol grounded in established chemical theory.

Strategic Overview: The Wohl-Ziegler Bromination

The synthesis of this compound is most effectively achieved via the selective free-radical bromination of the benzylic methyl group of 1,4-dimethylnaphthalene. The premier method for this transformation is the Wohl-Ziegler reaction , which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[2][3]

The strategic advantage of the Wohl-Ziegler reaction lies in its ability to maintain an extremely low, steady-state concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) throughout the reaction.[4][5] This is the cornerstone of its selectivity. High concentrations of Br₂ would favor undesirable side reactions, primarily electrophilic addition to the aromatic naphthalene ring. By using NBS, Br₂ is generated in situ, ensuring that the desired radical substitution pathway at the benzylic position is overwhelmingly favored.[3] The benzylic position is inherently activated towards hydrogen abstraction due to the resonance stabilization of the resulting naphthylmethyl radical, making it the kinetic and thermodynamic focal point of the reaction.[6]

The Reaction Mechanism Deconstructed

The synthesis proceeds via a well-established free-radical chain mechanism, which can be dissected into three distinct phases:

-

Initiation: The reaction is triggered by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or photochemical irradiation. This generates initial radicals which then react with trace HBr present to produce the crucial bromine radical (Br•).

-

Propagation: This is a self-sustaining cyclic process. A bromine radical abstracts a hydrogen atom from one of the methyl groups of 1,4-dimethylnaphthalene, forming a resonance-stabilized 4-methyl-1-naphthylmethyl radical and HBr. This radical then reacts with a molecule of Br₂ (generated from NBS reacting with HBr) to yield the desired product, this compound, and a new bromine radical, which continues the chain.

-

Termination: The reaction concludes when radicals are quenched through various combination pathways.

Critical Parameters and Causality in Experimental Design

Successful synthesis hinges on the careful control of several key parameters. The rationale for these choices is paramount for reproducibility and safety.

-

Choice of Solvent: Historically, carbon tetrachloride (CCl₄) was the solvent of choice due to its inertness under radical conditions and its unique ability to facilitate reaction monitoring; NBS is dense and sinks, while the product, succinimide, is less dense and floats, providing a visual cue for reaction completion.[5][7] However, due to severe toxicity and environmental concerns, CCl₄ is no longer recommended. Acetonitrile is an excellent and safer alternative. It is polar enough to dissolve the reactants but does not readily participate in side reactions with NBS under these conditions.[4][8]

-

Stoichiometry and Selectivity: The two methyl groups on 1,4-dimethylnaphthalene are chemically equivalent. To favor the desired mono-brominated product and minimize the formation of the di-brominated byproduct, 1,4-bis(bromomethyl)naphthalene, it is critical to use a slight stoichiometric deficiency or an equimolar amount of NBS relative to the starting material. A 1:1 molar ratio is a robust starting point.

-

Radical Initiator: AIBN is often preferred over benzoyl peroxide as it is less prone to inducing side reactions and provides a more controlled source of radicals upon thermal decomposition. Only a catalytic amount (1-5 mol%) is required.

-

Exclusion of Light and Air: While the reaction can be initiated by light, thermal initiation with AIBN provides more consistent results. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from interfering with the radical chain process, as oxygen can act as a radical scavenger.

Detailed Synthesis Protocol

This protocol is adapted from established Wohl-Ziegler procedures for similar substrates, such as the bromination of 1-methylnaphthalene.[9]

Materials and Reagents

| Reagent/Material | Molecular Wt. | Moles (equiv.) | Amount |

| 1,4-Dimethylnaphthalene | 156.22 g/mol | 0.10 (1.0) | 15.62 g |

| N-Bromosuccinimide (NBS) | 177.98 g/mol | 0.10 (1.0) | 17.80 g |

| Azobisisobutyronitrile (AIBN) | 164.21 g/mol | 0.002 (0.02) | 0.33 g |

| Acetonitrile (anhydrous) | 41.05 g/mol | - | 250 mL |

| Hexanes (for recrystallization) | - | - | As needed |

Experimental Procedure

-

Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Charging the Flask: To the flask, add 1,4-dimethylnaphthalene (15.62 g, 0.10 mol) and anhydrous acetonitrile (250 mL). Stir the mixture until the starting material is fully dissolved.

-

Addition of Reagents: Add N-bromosuccinimide (17.80 g, 0.10 mol) and AIBN (0.33 g, 0.002 mol) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle. Maintain a gentle reflux under a positive pressure of nitrogen. The reaction is typically complete within 2-4 hours.

-

Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system or by GC-MS, observing the disappearance of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct.

-

Filtration: Filter the cold mixture through a Büchner funnel to remove the succinimide. Wash the collected solid with a small amount of cold acetonitrile.

-

Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot hexanes, then allow it to cool slowly to room temperature and subsequently in an ice bath to induce crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. An expected yield is typically in the range of 60-75%.

Product Characterization and Validation

Validation of the final product's identity and purity is essential.

-

Appearance: White to off-white crystalline solid.

-

Molecular Weight: 235.12 g/mol [1]

-

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz): The expected proton NMR spectrum would show characteristic signals:

-

δ ~7.3-8.2 ppm (m, 6H): A series of multiplets corresponding to the six aromatic protons on the naphthalene ring system.

-

δ ~4.9 ppm (s, 2H): A sharp singlet integrating to two protons, characteristic of the benzylic bromomethyl (-CH₂Br) group. This signal is significantly downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring. For comparison, the benzylic protons in the related 1-(bromomethyl)naphthalene appear at δ 4.93 ppm.[10]

-

δ ~2.7 ppm (s, 3H): A sharp singlet integrating to three protons for the remaining methyl group (-CH₃) on the naphthalene ring.

-

Safety and Handling Precautions

A thorough understanding of the hazards associated with all reagents is mandatory.

-

1,4-Dimethylnaphthalene: Harmful if swallowed and may be fatal if it enters airways. Causes serious eye irritation and is very toxic to aquatic life.[11] Handle in a well-ventilated fume hood.

-

N-Bromosuccinimide (NBS): Corrosive and causes severe skin burns and eye damage. It is also an oxidizer. Avoid contact with skin and eyes and prevent dust formation.

-

Azobisisobutyronitrile (AIBN): A flammable solid that can be shock-sensitive and thermally unstable; heating may cause a fire. It is toxic if swallowed and harmful if inhaled.[12][13][14] Store in a refrigerator and handle with care, avoiding friction or shock.

-

Acetonitrile: Highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[4][8][15][16] All operations should be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a flame-resistant lab coat, must be worn at all times.

References

-

Togo, H. (2015). A One-Pot, Transition-Metal-Free Procedure for C-O, C-S, and C-N Bond Formation at the Benzylic Position of Methylarenes. Synthesis, 47, 1280-1290. Available at: [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetonitrile. Available at: [Link]

-

Mercateo. (n.d.). Safety Data Sheet: Acetonitrile. Available at: [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetonitrile. Available at: [Link]

-

Ted Pella, Inc. (2017). Safety Data Sheet: Acetonitrile. Available at: [Link]

-

CPAChem. (2023). Safety data sheet: 1,4-Dimethylnaphthalene. Available at: [Link]

-

Calaméo. (n.d.). AIBN Safety Data Sheet. Available at: [Link]

-

NEOCHEMA GmbH. (2024). SAFETY DATA SHEET: 1,4-Dimethylnaphthalene. Available at: [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET AIBN 98% (For Synthesis). Available at: [Link]

-

Chad's Prep. (n.d.). Radical Allylic Bromination (Wohl-Ziegler Reaction). Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Azobisisobutyronitrile. Available at: [Link]

-

PrepChem.com. (2023). Preparation of 1-(bromomethyl)naphthalene. Available at: [Link]

-

PubChemLite. (2025). This compound (C12H11Br). Available at: [Link]

-

Wikipedia. (n.d.). Wohl–Ziegler bromination. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Available at: [Link]

-

ResearchGate. (2021). Reported synthesis methods of naphthalene derivative 4. Available at: [Link]

- Google Patents. (n.d.). CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). Available at: [Link]

-

Grokipedia. (n.d.). Wohl–Ziegler bromination. Available at: [Link]

-

Chem-Station. (2014). Wohl-Ziegler Bromination. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]

-

DergiPark. (2021). An Efficient Synthetic Approach for The Transition Metal-Free Preparation of 2-Bromo-3-(Bromomethyl)Naphthalene from Naphthalene. Available at: [Link]

-

ResearchGate. (n.d.). Wohl‐Ziegler reaction. Available at: [Link]

-

SpectraBase. (n.d.). 1-(Bromomethyl)-4-methylbenzene - Optional[1H NMR] - Spectrum. Available at: [Link]

-

ResearchGate. (2021). (PDF) An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 4. agilent.com [agilent.com]

- 5. Wohl-Ziegler Reaction [organic-chemistry.org]

- 6. 1-Bromo-4-methylnaphthalene | C11H9Br | CID 81112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. prepchem.com [prepchem.com]

- 10. 1-(Bromomethyl)naphthalene(3163-27-7) 1H NMR [m.chemicalbook.com]

- 11. cpachem.com [cpachem.com]

- 12. Calaméo - Aibn Safety Data Sheet [calameo.com]

- 13. terpconnect.umd.edu [terpconnect.umd.edu]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. static.mercateo.com [static.mercateo.com]

- 16. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 1-(Bromomethyl)-4-methylnaphthalene

Abstract

This technical guide provides a comprehensive overview of 1-(Bromomethyl)-4-methylnaphthalene (CAS No. 41791-10-0), a key organic intermediate with significant potential in synthetic chemistry and drug development. While experimental data for this specific compound is limited, this document synthesizes available information with established principles of chemical reactivity and spectroscopy derived from closely related structural analogs. We present its chemical identity, predicted physicochemical properties, a robust protocol for its synthesis via benzylic bromination, and a detailed analysis of its expected spectroscopic characteristics. Furthermore, this guide explores the compound's reactivity as a potent alkylating agent and its applications as a building block in the synthesis of more complex molecular architectures. Crucial safety and handling protocols are also detailed, grounded in the known hazards of benzylic bromides. This document is intended to serve as an essential resource for researchers and professionals in organic synthesis and medicinal chemistry.

Chemical Identity and Structure

Definitive identification is the cornerstone of all chemical research. This compound is a disubstituted naphthalene derivative. Its core identity is established by its unique CAS registry number, molecular formula, and structure.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| Compound Name | This compound | IUPAC Nomenclature |

| CAS Number | 41791-10-0 | ChemScene[1] |

| Molecular Formula | C₁₂H₁₁Br | ChemScene[1] |

| Molecular Weight | 235.12 g/mol | ChemScene[1] |

| SMILES | CC1=CC=C(CBr)C2=CC=CC=C12 | ChemScene[1] |

| InChIKey | NZKCVSUVCPKNPU-UHFFFAOYSA-N | PubChemLite |

The structure consists of a naphthalene ring system substituted at the 1- and 4-positions with a bromomethyl and a methyl group, respectively. This "peri" substitution pattern influences the molecule's steric and electronic properties.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 1-(Bromomethyl)naphthalene | Source |

| Appearance | Predicted: White to off-white solid | Off-white crystalline powder | [2][3] |

| Melting Point | Data Not Available | 52 - 56 °C | [2] |

| Boiling Point | Data Not Available | 213 °C @ 100 mmHg | [2] |

| Solubility | Predicted: Soluble in CHCl₃, DCM, THF; Slightly soluble in water. | Slightly soluble in water. | [4][5] |

| logP (predicted) | 4.6 | 4.2 (for 1-Bromo-4-methylnaphthalene) | PubChemLite,[6] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through the free-radical bromination of the corresponding methyl group on the 1,4-dimethylnaphthalene precursor. This reaction leverages the enhanced stability of the resulting benzylic radical intermediate.

Causality of Experimental Design

The chosen synthetic route, benzylic bromination, is highly selective. The benzylic C-H bonds are significantly weaker than other alkyl C-H bonds due to the resonance stabilization of the benzylic radical formed upon hydrogen abstraction.[7] N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which is generated in situ. This minimizes competing reactions, such as electrophilic addition to the aromatic ring. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the chain reaction by generating the initial bromine radical.[8][9]

Experimental Protocol: Free-Radical Bromination

This protocol is adapted from a standard procedure for the benzylic bromination of 1-methylnaphthalene.[8]

Step 1: Reagent Preparation

-

Dissolve 1,4-dimethylnaphthalene (1 equivalent) in a dry, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. The solvent must be inert to radical conditions.

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) to the solution. A slight excess of NBS ensures complete conversion of the starting material.

-

Add a catalytic amount of a radical initiator, such as AIBN or BPO (0.02-0.05 equivalents).

Step 2: Reaction Execution

-

Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction is initiated by the thermal decomposition of the initiator.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats at the surface.[8]

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of the cold solvent.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

-

The crude product, a solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to yield pure this compound.

Spectroscopic Analysis

While experimental spectra for this compound are not publicly available, its key spectroscopic features can be accurately predicted based on its structure and data from analogous compounds such as 1-methylnaphthalene and 1-(bromomethyl)naphthalene.[10][11][12]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative.

-

Bromomethyl Protons (-CH₂Br): A characteristic singlet is expected around δ 4.9-5.1 ppm . This significant downfield shift is due to the deshielding effect of the adjacent bromine atom and the aromatic ring current.

-

Aromatic Protons: The six protons on the naphthalene ring will appear in the aromatic region, between δ 7.2 and 8.2 ppm . The substitution pattern will lead to a complex series of doublets and multiplets.

-

Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons will appear upfield, likely around δ 2.5-2.7 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the proton data.

-

Bromomethyl Carbon (-CH₂Br): This carbon is expected to appear significantly upfield compared to aromatic carbons, likely in the range of δ 30-35 ppm .

-

Aromatic Carbons: Ten distinct signals for the ten aromatic carbons of the naphthalene core are expected between δ 120-135 ppm .

-

Methyl Carbon (-CH₃): The methyl carbon signal should appear far upfield, typically around δ 19-21 ppm .[11]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic vibrations for the functional groups present.

-

C-H (Aromatic): Stretching vibrations will appear just above 3000 cm⁻¹.

-

C-H (Aliphatic): Stretching from the methyl and bromomethyl groups will be observed just below 3000 cm⁻¹.

-

C=C (Aromatic): Strong absorptions from the naphthalene ring stretching will be present in the 1500-1600 cm⁻¹ region.

-

C-Br Stretch: A distinct absorption band is expected in the fingerprint region, typically between 600-700 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a characteristic fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak would be observed at m/z 234 and 236, with a roughly 1:1 intensity ratio. This isotopic pattern is the hallmark of a molecule containing one bromine atom.

-

Major Fragment: The most stable fragment would likely result from the loss of the bromine atom (Br•), leading to the formation of a resonance-stabilized benzylic carbocation [M-Br]⁺ at m/z 155.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the high reactivity of the bromomethyl group, which makes it an excellent alkylating agent.[13]

Mechanism of Reactivity

The C-Br bond in the benzylic position is polarized and susceptible to cleavage. This allows the compound to participate readily in nucleophilic substitution reactions.

-

Sₙ2 Reactions: With strong, unhindered nucleophiles, the compound will undergo a direct backside attack, displacing the bromide ion in a concerted step.

-

Sₙ1 Reactions: In the presence of polar, protic solvents or weaker nucleophiles, the reaction can proceed via an Sₙ1 mechanism. This involves the formation of a resonance-stabilized primary benzylic carbocation, which is then captured by the nucleophile.[14]

Applications as a Synthetic Intermediate

As a potent electrophile, this compound is a valuable building block for introducing the 4-methylnaphthalen-1-ylmethyl moiety into larger molecules. This is a common strategy in drug discovery for scaffold hopping or for probing structure-activity relationships (SAR).

-

Alkylation of Heteroatoms: It can be used to alkylate amines, phenols, thiols, and carboxylates to form C-N, C-O, and C-S bonds, which are fundamental linkages in many pharmaceutical compounds.

-

Carbon-Carbon Bond Formation: It can react with carbanions, such as those derived from malonic esters or organometallic reagents, to form new C-C bonds, enabling the extension of carbon skeletons.

-

Precursor for Active Pharmaceutical Ingredients (APIs): The naphthalene core is a privileged structure in medicinal chemistry, found in numerous approved drugs.[15] This reagent provides a direct route to novel naphthalene derivatives for screening as potential anticancer, anti-inflammatory, or antimicrobial agents.[13][16][17]

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, its hazardous properties can be inferred from its chemical class. Benzylic bromides are potent alkylating agents and are often classified as lachrymators and irritants.

Hazard Assessment

-

Acute Toxicity: Expected to be a strong irritant to the eyes, skin, and respiratory system. As a lachrymator, its vapors can cause intense tearing and pain upon contact with the eyes.[18]

-

Skin Contact: Can cause skin irritation, redness, and burns. Prolonged contact may lead to sensitization.

-

Carcinogenicity: As an alkylating agent, it should be handled as a potential carcinogen.[13]

Recommended Handling Procedures

-

Engineering Controls: All manipulations of this compound must be performed within a certified chemical fume hood to prevent inhalation of vapors.[18][19]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory. Standard safety glasses are insufficient.[18]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use.

-

Body Protection: A lab coat must be worn.

-

-

Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., sand, vermiculite) for cleanup. Do not use combustible materials.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Refrigeration is recommended to minimize decomposition.

-

Store away from incompatible materials, such as strong oxidizing agents and bases.

References

-

Interactive Learning Paradigms, Inc. (2025). The MSDS HyperGlossary: Lachrymator. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides.

-

PrepChem. (1973). Preparation of 1-(bromomethyl)naphthalene. Based on Organicum. Practical Handbook of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81112, 1-Bromo-4-methylnaphthalene. Retrieved from [Link]

- Google Patents. (2017). CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile.

-

Brandeis University. Lachrymators | Laboratory Safety. Retrieved from [Link]

- Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021). Journal of the American Chemical Society.

- Veerati Radhika. (2025). Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium.

-

Chemistry Steps. Benzylic Bromination. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). Retrieved from [Link]

- ResearchGate. (2021).

-

SIELC Technologies. (2018). 1-Bromo-4-methylnaphthalene. Retrieved from [Link]

-

Khan Academy. Reactions at the benzylic position. Retrieved from [Link]

- The Royal Society of Chemistry. (2012). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.

- The Royal Society of Chemistry. (2012).

- Erdoğan, M. (2021). An Efficient Synthetic Approach for The Transition Metal-Free Preparation of 2-Bromo-3-(Bromomethyl)Naphthalene from Naphthalene. Sakarya University Journal of Science.

-

Chemdad. 1-(Bromomethyl)naphthalene. Retrieved from [Link]

-

Wikipedia. Alkylating antineoplastic agent. Retrieved from [Link]

- Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry.

-

Biological Magnetic Resonance Bank. bmse000531 1-methylnaphthalene. Retrieved from [Link]

- ResearchGate. (2016). Theoretical (a) and experimental (b) FT-IR spectrum of 1-methylnaphthalene.

-

National Institute of Standards and Technology. NIST Chemistry WebBook: Naphthalene, 1-bromo-4-methyl-. Retrieved from [Link]

-

SpectraBase. 1-Methyl-naphthalene - [13C NMR] - Chemical Shifts. Retrieved from [Link]

- National Institute of Diabetes and Digestive and Kidney Diseases. (2015). Alkylating Agents.

-

National Center for Biotechnology Information. (2015). Alkylating Agents - LiverTox. Retrieved from [Link]

-

Drugs.com. List of Alkylating agents. Retrieved from [Link]

- Centers for Disease Control and Prevention. (2024). Riot Control Agents | Chemical Emergencies.

- Colvin, M. Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition.

- ResearchGate. (2020). FTIR Spectrum of 1-methylnaphthalene.

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-(Bromomethyl)naphthalene Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 1-(Bromomethyl)naphthalene | 3163-27-7 [chemicalbook.com]

- 5. 1-(Bromomethyl)naphthalene, 98%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 1-Bromo-4-methylnaphthalene | C11H9Br | CID 81112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 8. prepchem.com [prepchem.com]

- 9. Khan Academy [khanacademy.org]

- 10. 1-(Bromomethyl)naphthalene(3163-27-7) 1H NMR spectrum [chemicalbook.com]

- 11. bmse000531 1-methylnaphthalene at BMRB [bmrb.io]

- 12. researchgate.net [researchgate.net]

- 13. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Buy 1-(Bromomethyl)naphthalene | 3163-27-7 [smolecule.com]

- 16. Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. drugs.com [drugs.com]

- 18. The MSDS HyperGlossary: Lachrymator [ilpi.com]

- 19. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

1-(Bromomethyl)-4-methylnaphthalene CAS number 41791-10-0

An In-Depth Technical Guide to 1-(Bromomethyl)-4-methylnaphthalene for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the use of this compound (CAS No. 41791-10-0). It moves beyond a simple cataloging of properties to provide field-proven insights into its synthesis, reactivity, applications, and safe handling, ensuring a foundation of expertise, trustworthiness, and authoritative grounding for your work.

Core Compound Profile and Strategic Importance

This compound is a substituted naphthalene derivative featuring a highly reactive bromomethyl group. This functional handle makes it a valuable and versatile intermediate in synthetic organic chemistry.[1] Its strategic importance lies in its ability to introduce the (4-methylnaphthalen-1-yl)methyl moiety into a wide array of molecular scaffolds. This is particularly relevant in medicinal chemistry, where the naphthalene core is a well-established pharmacophore found in numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[2][3][4] Furthermore, its applications extend into material science for the development of specialty polymers and fluorescent dyes.[1]

Physicochemical and Handling Properties

A clear understanding of the compound's fundamental properties is critical for its effective and safe use in an experimental setting.

| Property | Value | Source(s) |

| CAS Number | 41791-10-0 | [5][6] |

| Molecular Formula | C₁₂H₁₁Br | [5][6] |

| Molecular Weight | 235.12 g/mol | [5][6] |

| Appearance | White to yellow solid | |

| Purity | ≥95-98% (typical) | [5] |

| IUPAC Name | This compound | |

| SMILES | CC1=CC=C(CBr)C2=CC=CC=C12 | [5] |

| InChI Key | NZKCVSUVCPKNPU-UHFFFAOYSA-N | |

| Storage | Sealed in dry, 2-8°C, under inert gas | [5] |

Synthesis and Purification: A Validated Protocol

The most common and efficient method for synthesizing this compound is through the free-radical bromination of the benzylic methyl group of 1-methylnaphthalene. This approach offers high regioselectivity, targeting the activated methyl group while leaving the aromatic naphthalene core intact.

Causality in Reagent Selection:

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent over molecular bromine (Br₂). It provides a low, constant concentration of bromine radicals throughout the reaction, which is crucial for minimizing side reactions such as electrophilic aromatic substitution on the naphthalene ring.[7]

-

Azo-bis-isobutyronitrile (AIBN): AIBN serves as the radical initiator. Upon gentle heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction by abstracting a bromine atom from NBS.[7]

-

Solvent (Carbon Tetrachloride): An inert, non-polar solvent like carbon tetrachloride (CCl₄) is used to dissolve the starting material and facilitate the radical chain process without participating in the reaction.[7]

Step-by-Step Laboratory Synthesis Protocol

This protocol is adapted from established methodologies for benzylic bromination.[7]

-

Preparation: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylnaphthalene (0.1 mol) in 100 mL of dry carbon tetrachloride.

-

Reagent Addition: Add N-bromosuccinimide (0.1 mol) and AIBN (0.01 mol, ~1.64 g) to the solution.

-

Initiation & Reflux: Gently heat the mixture to reflux (~77°C for CCl₄). The reaction is often initiated by the heat, visible as more vigorous boiling. Maintain a controlled reflux.

-

Monitoring Reaction Progress: The reaction can be monitored by observing the consumption of the denser NBS and the formation of succinimide, which is less dense and will float on the surface of the solvent upon completion.[7] Continue refluxing for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the solid succinimide by-product using vacuum filtration and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude residue can be purified by recrystallization from a suitable solvent, such as ethanol. This process should yield this compound as a crystalline solid.[7]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity, Applications, and Mechanistic Considerations

The synthetic utility of this compound stems from the high reactivity of its benzylic bromide functionality. This group is an excellent electrophile and a good leaving group, making the compound a potent alkylating agent in nucleophilic substitution reactions (both Sₙ1 and Sₙ2 pathways).

Key Applications:

-

Drug Discovery: The compound serves as a critical building block for introducing the methylnaphthalene scaffold into potential therapeutic agents. Naphthalene derivatives are explored for a wide range of pharmacological activities.[1][3] The bromomethyl group allows for covalent linkage to heterocycles, amines, phenols, and other nucleophilic moieties common in drug molecules.

-

Material Science: It is used in the synthesis of specialized polymers and resins, where the rigid and planar naphthalene unit can enhance thermal stability and confer unique photophysical properties.[1]

-

Fluorescent Probes: The naphthalene core is inherently fluorescent. Derivatization via the bromomethyl group allows for the creation of fluorescent dyes and probes for applications in biological imaging and diagnostics.[1]

From Reagent to Application: A Conceptual Pathway

Caption: Conceptual pathway for the application of the title compound.

Spectroscopic Characterization

-

¹H NMR:

-

-CH₂Br (singlet): Expected around δ 4.8-5.0 ppm. The benzylic protons are deshielded by the adjacent bromine and the aromatic ring.

-

-CH₃ (singlet): Expected around δ 2.7-2.8 ppm.

-

Aromatic Protons (multiplets): A complex pattern of signals is expected between δ 7.3-8.1 ppm, corresponding to the six protons on the substituted naphthalene ring.

-

-

¹³C NMR:

-

-CH₂Br: Expected around δ 32-35 ppm.

-

-CH₃: Expected around δ 19-21 ppm.

-

Aromatic Carbons: Multiple signals expected in the δ 124-135 ppm range, corresponding to the ten carbons of the naphthalene core.

-

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions. Its reactivity makes it a corrosive and lachrymatory substance.

GHS Hazard Information

| Hazard Code | Statement | Source(s) |

| H302 | Harmful if swallowed | |

| H314 | Causes severe skin burns and eye damage |

Mandatory Handling Protocol

-

Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11] Eyewash stations and safety showers must be readily accessible.[10][11]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[11]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a flame-retardant lab coat.

-

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust.[11] Wash hands thoroughly after handling.[10]

-

Spill Response: In case of a spill, evacuate the area. Use personal protective equipment. Sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[11][12]

-

Storage: Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials.[5][11] The compound should be stored under an inert atmosphere to prevent degradation.

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in the targeted reactivity of its bromomethyl group. For researchers in drug discovery and material science, a thorough understanding of its synthesis, reactivity, and handling requirements is paramount. This guide provides the necessary technical framework and validated protocols to enable its safe and effective application in advancing innovative research and development projects.

References

-

PrepChem.com. Preparation of 1-(bromomethyl)naphthalene.[Link]

-

Arctom. CAS NO. 41791-10-0 | this compound.[Link]

- Google Patents.CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile.

-

PubChem. 1-Bromo-4-methylnaphthalene | C11H9Br | CID 81112.[Link]

-

ResearchGate. Reported synthesis methods of naphthalene derivative 4.[Link]

-

BMRB. bmse000531 1-methylnaphthalene.[Link]

-

PubChemLite. this compound (C12H11Br).[Link]

-

International Journal of Pharmaceutical Sciences. The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives.[Link]

-

International Journal of Pharmaceutical Sciences. Full text of "The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives".[Link]

-

DergiPark. An Efficient Synthetic Approach for The Transition Metal-Free Preparation of 2-Bromo-3-(Bromomethyl)Naphthalene from Naphthalene.[Link]

-

Sciencemadness.org. A Convenient Procedure for Bromomethylation of Aromatic Compounds.[Link]

-

ResearchGate. (PDF) An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene.[Link]

-

Cardiff University ORCA. Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. arctomsci.com [arctomsci.com]

- 7. prepchem.com [prepchem.com]

- 8. 1-(Bromomethyl)naphthalene(3163-27-7) 1H NMR spectrum [chemicalbook.com]

- 9. bmse000531 1-methylnaphthalene at BMRB [bmrb.io]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

structure and characterization of 1-(Bromomethyl)-4-methylnaphthalene

An In-depth Technical Guide to 1-(Bromomethyl)-4-methylnaphthalene: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 41791-10-0), a key bifunctional intermediate in advanced organic synthesis.[1] Intended for researchers, chemists, and professionals in drug development, this document details the compound's structural attributes, a validated synthetic protocol, extensive characterization methodologies, and critical safety considerations. By integrating theoretical principles with practical, field-proven protocols, this guide serves as an authoritative resource for the effective utilization of this versatile reagent.

Introduction and Strategic Importance

This compound is a substituted naphthalene derivative featuring two distinct reactive sites: a highly reactive bromomethyl group poised for nucleophilic substitution and a stable methyl group on the aromatic scaffold. This unique arrangement makes it a valuable building block for introducing the 4-methylnaphthalene moiety into more complex molecular architectures. Its applications span the synthesis of novel pharmaceuticals, functional organic materials, and specialized chemical probes where the naphthalene core is desired for its steric, electronic, and fluorescent properties.[2][3]

The primary utility of this compound lies in the lability of the benzylic bromide. The C-Br bond is readily cleaved in the presence of nucleophiles, facilitating the construction of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. This reactivity is central to its role as a precursor in multi-step synthetic campaigns.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 41791-10-0 | [1] |

| Molecular Formula | C₁₂H₁₁Br | [1] |

| Molecular Weight | 235.12 g/mol | [1][4] |

| Appearance | Off-white to light yellow solid/powder | [5] |

| SMILES | CC1=CC=C(CBr)C2=CC=CC=C12 | [1] |

| InChIKey | NZKCVSUVCPKNPU-UHFFFAOYSA-N | [4][6] |

| LogP | 4.04 | [1] |

Synthesis Protocol: Selective Free-Radical Bromination

The most efficient and widely adopted method for synthesizing this compound is the Wohl-Ziegler reaction, which involves the selective free-radical bromination of the methyl group of 1,4-dimethylnaphthalene.

Mechanistic Rationale

This reaction leverages the relative stability of the benzylic radical intermediate. N-Bromosuccinimide (NBS) serves as the preferred brominating agent because it maintains a low, steady concentration of elemental bromine (Br₂) in the reaction mixture, which is generated in situ. This controlled delivery of bromine favors the radical substitution pathway at the benzylic position over competitive electrophilic addition to the aromatic ring. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to initiate the chain reaction by generating the initial radical species. The reaction is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux conditions, often with photochemical initiation (e.g., a sunlamp) to facilitate homolytic cleavage of the initiator.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from starting material to purified product.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

This protocol is adapted from established procedures for benzylic bromination.[7][8]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1,4-dimethylnaphthalene (1 equiv.) in dry carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv.) and a catalytic amount of azobisisobutyronitrile (AIBN) (approx. 0.02 equiv.).

-

Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction can be initiated with a heat lamp. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the starting material is consumed and the denser NBS is replaced by the less dense succinimide, which floats.[7]

-

Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the final product as off-white crystals.

Structural Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques are standard.

Characterization Workflow Diagram

Caption: Standard workflow for the structural characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.

-

¹H NMR: The proton NMR spectrum provides definitive evidence for the successful bromination at the benzylic position.

-

A characteristic singlet for the -CH₂Br protons is expected in the range of δ 4.8-5.0 ppm . Its integration value of 2H confirms the presence of the bromomethyl group.

-

A singlet for the aromatic methyl (-CH₃ ) protons appears further upfield, typically around δ 2.7 ppm , with an integration of 3H.

-

The aromatic protons on the naphthalene ring will appear as a complex series of multiplets in the downfield region of δ 7.3-8.1 ppm .

-

-

¹³C NMR: The carbon spectrum complements the proton data.

-

The benzylic carbon (-CH₂Br ) signal is anticipated around δ 31-33 ppm .

-

The methyl carbon (-CH₃ ) signal will be found upfield, near δ 19-20 ppm .

-

Multiple signals in the δ 125-135 ppm range will correspond to the ten carbons of the naphthalene ring system.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the compound's fragmentation, further validating its structure.

| Feature | Expected Observation | Rationale |

| Molecular Ion (M⁺) | m/z ≈ 234 and 236 | Corresponds to the molecular weight (C₁₂H₁₁Br). |

| Isotopic Pattern | Two peaks at M⁺ and M+2⁺ of ~1:1 intensity | This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[4] |

| Major Fragment | m/z ≈ 155 | Loss of the bromine radical (•Br) to form the stable 4-methyl-1-naphthylmethyl cation ([M-Br]⁺). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Significance |

| 3100-3000 | C-H Stretch (Aromatic) | Confirms the presence of the naphthalene ring. |

| 3000-2850 | C-H Stretch (Aliphatic) | Corresponds to the -CH₂- and -CH₃ groups. |

| 1600-1450 | C=C Stretch (Aromatic) | Confirms the aromatic backbone. |

| ~1215 | C-H Wag (CH₂Br) | Often characteristic of bromomethyl groups. |

| 700-500 | C-Br Stretch | Confirms the presence of the carbon-bromine bond. |

Safety, Handling, and Storage

This compound requires careful handling due to its hazardous properties.

-

Hazards: The compound is classified as a corrosive and is a potent lachrymator (causes tearing). It can cause severe skin burns and eye damage.[9] Inhalation may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[9]

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion and Future Directions

This compound is a high-value synthetic intermediate whose utility is grounded in the predictable and selective reactivity of its benzylic bromide. The synthetic and characterization protocols detailed in this guide provide a reliable framework for its preparation and validation. For researchers in medicinal chemistry and materials science, this compound offers a robust platform for the rational design and synthesis of novel molecules with tailored properties, leveraging the unique steric and electronic contributions of the 4-methylnaphthalene scaffold.

References

- Vertex AI Search. (2025-04-09).

-

PrepChem.com. Preparation of 1-(bromomethyl)naphthalene. [Link]

-

PubChem - NIH. 1-Bromo-4-methylnaphthalene | C11H9Br | CID 81112. [Link]

- Google Patents. (CN106366018A) Synthesis method of 4-bromonaphthalene-1-carbonitrile.

-

Molbase. 1-(Bromomethyl)naphthalene 3163-27-7 wiki. [Link]

-

SIELC Technologies. (2018-05-16). 1-Bromo-4-methylnaphthalene. [Link]

- Sigma-Aldrich. (2025-12-26).

-

SpectraBase. Naphthalene, 1-(bromomethyl)-4-methyl-. [Link]

-

BMRB. bmse000531 1-methylnaphthalene. [Link]

-

PubChemLite. This compound (C12H11Br). [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 1-(Bromomethyl)naphthalene | 3163-27-7 [smolecule.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Page loading... [wap.guidechem.com]

- 6. PubChemLite - this compound (C12H11Br) [pubchemlite.lcsb.uni.lu]

- 7. prepchem.com [prepchem.com]

- 8. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

1-(Bromomethyl)-4-methylnaphthalene molecular weight and formula

An In-Depth Technical Guide to 1-(Bromomethyl)-4-methylnaphthalene: Properties, Synthesis, and Applications in Chemical Research

Introduction

This compound is a substituted aromatic hydrocarbon belonging to the naphthalene family. Characterized by a naphthalene core functionalized with both a methyl and a reactive bromomethyl group, this compound serves as a pivotal intermediate in synthetic organic chemistry. Its utility is primarily derived from the benzylic bromide, which is an excellent leaving group, rendering the adjacent methylene carbon highly susceptible to nucleophilic attack. This reactivity makes it a valuable building block for the elaboration of more complex molecular architectures.

This technical guide is designed for researchers, chemists, and professionals in drug development. It provides a comprehensive overview of the core molecular attributes, synthetic methodologies, analytical characterization, and key applications of this compound, with a focus on the causality behind experimental choices and its strategic role in the synthesis of functional molecules.

Core Molecular Attributes

The fundamental properties of a chemical reagent are critical for its effective use in synthesis. The identity and physicochemical characteristics of this compound are summarized below.

Table 1: Key Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 41791-10-0[1] |

| Molecular Formula | C₁₂H₁₁Br[1][2] |

| Molecular Weight | 235.12 g/mol [1][2] |

| SMILES | CC1=CC=C(CBr)C2=CC=CC=C12[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Melting Point | 77 °C | |

| Boiling Point | 130-140 °C @ 1 Torr | |

| Solubility | Insoluble in water; Soluble in organic solvents like CCl₄, ethanol. | [3] |

Synthesis and Mechanism: Radical-Initiated Benzylic Bromination

The most common and efficient synthesis of this compound involves the selective free-radical bromination of 1,4-dimethylnaphthalene at the benzylic position. The method of choice is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

Causality Behind Experimental Design:

-

N-Bromosuccinimide (NBS): NBS is preferred over elemental bromine (Br₂) for benzylic bromination because it maintains a very low, constant concentration of Br₂ in the reaction mixture. This is crucial for selectivity, as it favors the radical substitution pathway at the benzylic position over electrophilic addition to the aromatic ring.

-

Radical Initiator: A small amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to start the chain reaction.[4] These molecules readily decompose upon heating to form initial radicals, which then propagate the reaction.

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) is traditionally used because it does not react with the radical intermediates.

The reaction proceeds via a classic radical chain mechanism, as illustrated below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for benzylic bromination.[4][5]

-

Preparation: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-dimethylnaphthalene (1 equiv.) in dry carbon tetrachloride (approx. 10 mL per gram of substrate).

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.05 equiv.) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 equiv.) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction can be monitored by observing the consumption of the denser NBS and the formation of succinimide, which floats on the surface.[5] The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. The solid succinimide byproduct is removed by vacuum filtration.

-

Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a crystalline solid.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the final product is a critical, self-validating step in any synthesis. A combination of spectroscopic methods is employed for unambiguous characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Key expected signals include:

-

A singlet at ~4.9 ppm corresponding to the two protons of the bromomethyl (-CH₂Br) group.

-

A singlet at ~2.7 ppm for the three protons of the methyl (-CH₃) group.

-

A series of multiplets in the aromatic region (7.3-8.2 ppm) for the six protons on the naphthalene ring.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The spectrum will exhibit a characteristic molecular ion (M⁺) cluster with two peaks of nearly equal intensity at m/z 234 and 236, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expected absorptions include C-H stretches for the aromatic and aliphatic protons, C=C stretches for the aromatic ring, and a C-Br stretch in the fingerprint region (typically 600-500 cm⁻¹).

Reactivity and Applications in Drug Development

The synthetic value of this compound lies in the high reactivity of its benzylic bromide. This functional group makes the compound an excellent electrophile for Sₙ2 reactions, allowing for the covalent attachment of the 4-methylnaphthalen-1-yl)methyl moiety to a wide variety of nucleophiles.

Naphthalene-based scaffolds are prevalent in medicinal chemistry, forming the core of numerous FDA-approved drugs and exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] Compounds like this compound serve as key intermediates to access novel naphthalene derivatives for drug discovery pipelines.[8] For instance, in silico studies have shown that related bromomethylnaphthalene derivatives possess potential as anticancer agents.[9][10]

Safety and Handling

As a reactive benzylic halide, this compound should be handled with appropriate caution.

-

Hazards: It is classified as an irritant, causing skin and serious eye irritation.[1] It may also cause respiratory irritation. Benzylic bromides are often lachrymators.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its well-defined molecular and physicochemical properties, coupled with a straightforward and selective synthesis via radical bromination, make it an accessible building block for chemists. The reactivity of its bromomethyl group provides a reliable handle for introducing the naphthalene scaffold into larger, more complex molecules, a strategy that continues to be of significant interest in the fields of drug discovery, materials science, and broader chemical research.

References

-

Naphthalene, 1-bromo-4-methyl- | NIST. National Institute of Standards and Technology. [Link]

-

1-Bromo-4-methylnaphthalene | PubChem. National Center for Biotechnology Information. [Link]

-

Preparation of 1-(bromomethyl)naphthalene | PrepChem.com. PrepChem.com. [Link]

-

Naphthalene, 1-(bromomethyl)-4-methyl- | SpectraBase. Wiley. [Link]

- CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile | Google Patents.

-

1-(Bromomethyl)naphthalene 3163-27-7 wiki | Molbase. Molbase. [Link]

-

1-(Bromomethyl)naphthalene | Chemdad. Chongqing Chemdad Co., Ltd. [Link]

-

1-Bromo-4-methylnaphthalene | SIELC Technologies. SIELC Technologies. [Link]

-

1-bromo-6-(bromomethyl)naphthalene | ChemSynthesis. ChemSynthesis. [Link]

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. International Journal of Pharmaceutical Sciences. [Link]

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives | Zenodo. Zenodo. [Link]

-

Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives | MDPI. MDPI. [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | PubMed. National Library of Medicine. [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF | ResearchGate. ResearchGate. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. spectrabase.com [spectrabase.com]

- 3. guidechem.com [guidechem.com]

- 4. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. ijpsjournal.com [ijpsjournal.com]

solubility of 1-(Bromomethyl)-4-methylnaphthalene in organic solvents

An In-depth Technical Guide to the Solubility of 1-(Bromomethyl)-4-methylnaphthalene in Organic Solvents

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. We will explore the physicochemical properties of this compound, predict its solubility in a range of common organic solvents, and provide a detailed, step-by-step protocol for the experimental determination of its solubility. This guide is designed to be a self-validating system, grounding its claims in authoritative sources and established scientific principles to ensure trustworthiness and reproducibility.

Introduction: The Significance of Solubility in Application

This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1] Its utility is fundamentally linked to its solubility, which governs reaction kinetics, purification strategies such as recrystallization, and the formulation of final products. An in-depth understanding of its solubility profile is therefore not merely academic but a critical prerequisite for efficient and successful research and development.

The principle of "like dissolves like" is the cornerstone of predicting solubility.[2][3] This guide will dissect the molecular structure of this compound to predict its behavior in solvents of varying polarities, from nonpolar hydrocarbons to polar protic and aprotic systems.

Physicochemical Properties of this compound

The solubility of a compound is dictated by its molecular structure. This compound is a substituted aromatic hydrocarbon with the molecular formula C₁₂H₁₁Br.[4]

Key Structural Features:

-

Naphthalene Core: A large, nonpolar, and hydrophobic bicyclic aromatic system.

-

Methyl Group (-CH₃): A nonpolar, electron-donating group.

-

Bromomethyl Group (-CH₂Br): This group introduces a degree of polarity due to the electronegativity difference between carbon and bromine, and it can participate in dipole-dipole interactions.

The presence of the large nonpolar naphthalene structure is the dominant factor influencing its solubility, suggesting a preference for nonpolar to moderately polar organic solvents. The calculated octanol-water partition coefficient (LogP) of 4.04312 further underscores its lipophilic nature, predicting poor solubility in water.[4]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁Br | [4] |

| Molecular Weight | 235.12 g/mol | [4] |

| Appearance | Off-white powder | [5][6][7] |

| Melting Point | 52-55 °C | [5][7] |

| LogP (calculated) | 4.04312 | [4] |

| Water Solubility | Slightly soluble/Low | [1][5][6][7] |

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle, we can predict the solubility of this compound in a variety of organic solvents. The large nonpolar surface area of the naphthalene core will favor interactions with nonpolar solvents through van der Waals forces.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Carbon Tetrachloride | High | The nonpolar nature of these solvents will effectively solvate the large naphthalene ring system. Synthesis procedures have noted the use of carbon tetrachloride.[8] |

| Moderately Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate (EtOAc) | High to Moderate | These solvents possess a dipole moment that can interact with the bromomethyl group, while also being nonpolar enough to dissolve the naphthalene core. Purification often involves hexane/EtOAc mixtures.[9] |

| Polar Aprotic | Acetone, Acetonitrile (ACN) | Moderate to Low | While these solvents have strong dipole moments, their polarity may be too high to favorably solvate the nonpolar bulk of the molecule, leading to lower solubility compared to less polar options. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | These solvents are highly polar and capable of hydrogen bonding. While the bromomethyl group can engage in dipole-dipole interactions, the lack of a hydrogen bond donor or acceptor on the solute and the large hydrophobic core will limit solubility. Recrystallization from ethanol is a known purification method, which implies moderate solubility at elevated temperatures and lower solubility at room temperature.[8] |

| Highly Polar | Water | Very Low | The high polarity and strong hydrogen bonding network of water cannot effectively solvate the large, nonpolar naphthalene moiety, leading to very poor solubility as confirmed by multiple sources.[1][5][6][7] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol is a self-validating method for determining the solubility of this compound in a given solvent at a specific temperature.

Safety Precautions

-

Always handle this compound in a well-ventilated fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[10][11]

Materials and Equipment

-

This compound (≥98% purity)[4]

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

The following diagram outlines the workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure saturation.

-

Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated.[3]

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.

-

-

Quantification:

-

Dilute the collected supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Conclusion

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- 1-Bromo-4-methylnaphthalene 98 6627-78-7 - Sigma-Aldrich. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- 1-Bromo-4-methylnaphthalene - SAFETY DATA SHEET. (2025, April 9). TCI EUROPE N.V.

- Solubility of Organic Compounds. (2023, August 31).

- Preparation of 1-(bromomethyl)naphthalene - PrepChem.com. (n.d.).

- This compound - ChemScene. (n.d.).

- 1-(Bromomethyl)naphthalene CAS#: 3163-27-7 - ChemicalBook. (n.d.).

- 1-(Bromomethyl)naphthalene. (2023, August 15). Smolecule.

- 1-(Bromomethyl)naphthalene Seven Chongqing Chemdad Co. ,Ltd. (n.d.).

- 1-(Bromomethyl)naphthalene | 3163-27-7 - ChemicalBook. (2025, July 24).

- Supporting Information for Angew. Chem. Int. Ed. Z19236. (2002). Wiley-VCH.

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).

Sources

- 1. Buy 1-(Bromomethyl)naphthalene | 3163-27-7 [smolecule.com]

- 2. chem.ws [chem.ws]

- 3. youtube.com [youtube.com]

- 4. chemscene.com [chemscene.com]

- 5. 1-(Bromomethyl)naphthalene CAS#: 3163-27-7 [m.chemicalbook.com]

- 6. 1-(Bromomethyl)naphthalene | 3163-27-7 [chemicalbook.com]

- 7. 1-(Bromomethyl)naphthalene Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. prepchem.com [prepchem.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Bromomethyl)-4-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physical properties, specifically the melting and boiling points, of the naphthalene derivative 1-(Bromomethyl)-4-methylnaphthalene. This document is intended to serve as a valuable resource for professionals in research and drug development, offering not only collated data from available literature but also insights into the experimental determination of these properties, the influence of molecular structure, and essential safety considerations.

Introduction and Structural Elucidation

This compound (CAS No. 41791-10-0) is a disubstituted naphthalene derivative. Its structure features a naphthalene core substituted with a bromomethyl group at the 1-position and a methyl group at the 4-position. It is crucial to distinguish this compound from its isomers, as the positions of the substituents significantly influence the molecule's physical and chemical properties.

A common point of confusion arises with the isomer 1-Bromo-4-methylnaphthalene (CAS No. 6627-78-7). In this isomer, the bromine atom is directly attached to the naphthalene ring at the 1-position, while the methyl group is at the 4-position. This structural difference leads to distinct physicochemical characteristics. For instance, 1-Bromo-4-methylnaphthalene is often described as a liquid at room temperature.[1] In contrast, this compound, the subject of this guide, is documented as a solid.[2]

Diagram 1: Structural Comparison of Naphthalene Isomers

Caption: Chemical structures of this compound and its isomer 1-Bromo-4-methylnaphthalene.

Physicochemical Properties

The accurate determination of melting and boiling points is fundamental in the characterization of a chemical compound, providing insights into its purity and physical state under various conditions.

Summary of Physical Data

The following table summarizes the available data for this compound. It is important to note that while a specific experimental melting point is not prominently available in the reviewed scientific literature, its physical state as a solid is indicated by commercial suppliers.

| Property | Value | Conditions | Source(s) |

| Melting Point | Not explicitly stated; described as a "White to Yellow Solid" | N/A | [2] |

| Boiling Point | 130-140 °C | 1 Torr |

Structure-Property Relationship

The physical properties of substituted naphthalenes are dictated by the nature and position of their substituents. The introduction of a bromomethyl group, as in this compound, increases the molecular weight and introduces a site for potential intermolecular interactions, which generally leads to a higher melting and boiling point compared to the unsubstituted parent hydrocarbon. The planarity of the naphthalene ring system allows for efficient crystal packing, which is a key factor in determining the melting point. The presence of the flexible bromomethyl group may slightly disrupt this packing compared to a simple spherical substituent, influencing the melting behavior.

Experimental Determination of Physical Properties

The following sections outline the standard laboratory protocols for the determination of melting and boiling points, providing the causality behind the experimental choices.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Protocol for Melting Point Determination (Capillary Method):

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. A capillary tube, sealed at one end, is tapped into the powder to collect a sample of 2-3 mm in height.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating Rate: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium to be established between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1 °C).

Diagram 2: Workflow for Melting Point Determination

Caption: Standard workflow for determining the melting point of a crystalline solid.

Boiling Point Determination under Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is the method of choice. This technique lowers the boiling point to a temperature where decomposition is minimized.

Protocol for Boiling Point Determination under Reduced Pressure:

-

Apparatus Setup: A distillation apparatus is assembled using ground-glass jointed glassware. A small volume of this compound is placed in the distillation flask along with a boiling chip or a magnetic stirrer to ensure smooth boiling. The apparatus is connected to a vacuum source.

-

Pressure Regulation: The system is evacuated to the desired pressure (e.g., 1 Torr). A manometer is used to accurately measure the pressure within the system.

-

Heating: The distillation flask is gently heated in a heating mantle or an oil bath.

-

Observation: The temperature is recorded from a thermometer placed at the vapor outlet to the condenser. The boiling point is the temperature at which a steady distillation rate is observed and the thermometer bulb is fully bathed in the condensing vapor. The observed temperature range is recorded along with the stable pressure.